molecular formula C6H6INO B12362618 3-iodo-5-methyl-3H-pyridin-2-one

3-iodo-5-methyl-3H-pyridin-2-one

Cat. No.: B12362618
M. Wt: 235.02 g/mol
InChI Key: GJAGRONBYMJGQF-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-3H-pyridin-2-one is a halogenated pyridinone derivative characterized by an iodine substituent at position 3 and a methyl group at position 5 of the pyridinone ring. The pyridinone core (a six-membered aromatic ring with a ketone oxygen at position 2) confers unique electronic and steric properties, making this compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

3-iodo-5-methyl-3H-pyridin-2-one

InChI

InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,1H3

InChI Key

GJAGRONBYMJGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)N=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methyl-3H-pyridin-2-one typically involves the iodination of 5-methyl-3H-pyridin-2-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 3-iodo-5-methyl-3H-pyridin-2-one may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Iodo-5-methyl-3H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the pyridinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridinones

3-Bromo-5-(2,4-Dimethoxypyrimidin-5-yl)-2H-[1,3'-bipyridin]-2-one (S6)
  • Structure : Bromine replaces iodine at position 3, with additional dimethoxypyrimidinyl and bipyridinyl substituents.
  • Synthesis : Prepared via N-bromosuccinimide (NBS) bromination of a precursor in DMF .
  • Steric Effects: Iodine’s larger atomic radius may influence binding interactions in biological targets compared to bromine.
3-Bromo-5-Iodo-4-Methoxy-1-Methylpyridin-2(1H)-One
  • Structure : Contains both bromine (position 3) and iodine (position 5), with a methoxy group at position 3.
  • Safety : Classified under GHS guidelines, requiring precautions for inhalation and handling .

Substituent Variation in Pyridinones

3-Iodo-5-(Trifluoromethyl)Pyridin-2-Amine
  • Structure: Trifluoromethyl (CF₃) at position 5 and an amino group at position 2.
  • Properties :
    • Electronic Effects : The electron-withdrawing CF₃ group reduces ring electron density, affecting electrophilic substitution reactivity.
    • Commercial Availability : Catalogued with pricing ($400/g) and multiple bulk quantities .
  • Comparison : The CF₃ group enhances metabolic stability compared to the methyl group in the target compound, which may improve drug-like properties.
5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-Ones (3a-3h)
  • Structure: Pyridazinone core with chloro and phenyl substituents.
  • Synthesis : Prepared via nucleophilic substitution with halides under basic conditions .
  • Comparison: The pyridazinone core (two adjacent nitrogen atoms) increases hydrogen-bonding capacity compared to pyridinones, influencing solubility and target binding.

Heterocyclic Analogs

5-Iodo-2-Methyl-1,4-Dihydropyrimidin-4-One
  • Structure: Pyrimidinone core with iodine at position 5 and methyl at position 2.
  • Molecular Formula : C₅H₅IN₂O (Molar mass: 236.01 g/mol) .

Research Implications

  • Synthetic Strategies: Cross-coupling (e.g., Suzuki-Miyaura) and halogenation (e.g., NBS) are common for pyridinone derivatives, though iodine’s size may require optimized conditions .
  • Biological Relevance: Iodinated pyridinones may exhibit enhanced binding to halogen-binding pockets in enzymes, as seen in protease inhibitors .
  • Material Science: The electron-rich pyridinone core could serve as a ligand in catalysis or a building block in organic electronics.

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